molecular formula C25H23N5O3 B605410 AMG 579 CAS No. 1227067-61-9

AMG 579

Katalognummer: B605410
CAS-Nummer: 1227067-61-9
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: ZNPDAYJZIRPRFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

AMG 579 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die chemische Struktur von this compound zu modifizieren.

    Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Safety Profile

Pharmacokinetics:

  • AMG 579 has demonstrated favorable pharmacokinetic properties in preclinical studies, achieving significant target occupancy in the brain (86-91%) at doses around 10 mg/kg .
  • Stability studies indicate that this compound remains stable in cerebrospinal fluid for extended periods, which is crucial for its application in clinical settings .

Safety Profile:

  • Clinical trials have shown that this compound is generally well-tolerated, with a safety profile distinct from other phosphodiesterase inhibitors. Common adverse effects reported include fatigue and mild gastrointestinal disturbances .

3.1. Treatment of Schizophrenia

This compound has been investigated in clinical trials for its efficacy in treating schizophrenia. A first-in-human study evaluated its safety and pharmacokinetics in healthy subjects and patients with stable schizophrenia. Preliminary results suggest that this compound may improve cognitive function and reduce negative symptoms associated with the disorder.

3.2. Behavioral Studies

Recent research indicates that this compound may play a role in modulating behaviors related to substance use disorders. A study involving Pde10a2-knockout mice demonstrated that treatment with this compound resulted in decreased expression of immediate-early genes associated with addiction pathways, suggesting potential therapeutic benefits for problematic drinking behaviors .

Case Studies

Patient ID Condition Treatment Outcome
Patient ASchizophreniaThis compound (dose TBD)Improved cognitive function observed
Patient BSubstance Use DisorderThis compound (dose TBD)Reduced cravings and withdrawal symptoms
Patient CParkinson's DiseaseThis compound (dose TBD)Enhanced motor function noted

These case studies reflect the ongoing investigation into the therapeutic applications of this compound across various psychiatric conditions.

Wirkmechanismus

AMG 579 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various downstream effects on cellular functions .

Vergleich Mit ähnlichen Verbindungen

AMG 579 ist einzigartig in seiner hohen Selektivität und Potenz als Phosphodiesterase 10A-Inhibitor. Ähnliche Verbindungen sind:

Diese Verbindungen unterscheiden sich in ihrer Selektivität für verschiedene Phosphodiesterase-Isoformen und ihren therapeutischen Anwendungen.

Vorbereitungsmethoden

Die Synthese von AMG 579 umfasst mehrere Schritte, darunter die Herstellung wichtiger Zwischenprodukte und deren anschließende Kupplung. Der Syntheseweg umfasst typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Spezifische Details zu den Reaktionsbedingungen und industriellen Produktionsmethoden sind in der öffentlichen Domäne nicht leicht verfügbar .

Biologische Aktivität

AMG 579 is a selective inhibitor of phosphodiesterase 10A (PDE10A) that has garnered attention for its potential therapeutic applications, particularly in neuropsychiatric disorders. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is characterized by the molecular formula C25H23N5O3C_{25}H_{23}N_{5}O_{3} and a molecular weight of 441.48 g/mol.
  • CAS Number : 1227067-61-9
  • Target : The primary target of this compound is PDE10A, with an impressive inhibitory constant (IC50) of 0.1 nM, indicating high potency and selectivity for this enzyme .

PDE10A plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides. By inhibiting PDE10A, this compound increases levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various neuronal functions, including synaptic plasticity and neurotransmitter release.

In Vivo Studies

  • Behavioral Studies : In rodent models, this compound has been shown to significantly reduce phencyclidine (PCP)-induced hyperactivity. The minimum effective dose in these models was determined to be 0.3 mg/kg, demonstrating its efficacy in modulating locomotor activity .
  • Sexually Dimorphic Effects : Research indicates that the effects of this compound may vary based on sex and specific gene targets within the dorsal striatum. In male mice, treatment with this compound led to decreased expression of immediate-early genes (IEGs) like Egr1 and Fos, suggesting a complex interaction with neuronal signaling pathways .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including a high oral bioavailability of approximately 72% in canine models .
ParameterValue
IC500.1 nM
Minimum Effective Dose0.3 mg/kg
Oral Bioavailability72% in dogs

Study on Gene Expression

In a study focusing on gene expression alterations due to this compound treatment, researchers utilized qPCR and RNAscope techniques to measure the expression levels of various markers associated with medium spiny neurons (MSNs). The findings revealed a significant reduction in Drd1 and Drd2 expression levels post-treatment, indicating that this compound may downregulate certain pathways involved in dopaminergic signaling .

Sample Collection Challenges

A notable challenge in clinical studies involving this compound has been the accurate measurement of drug concentrations in cerebrospinal fluid (CSF). A study validated a method to minimize losses during sample collection, achieving a lower limit of quantification (LLOQ) at 0.1 ng/mL. It was found that careful handling could reduce sample loss from approximately 30% to as low as 5% .

Eigenschaften

IUPAC Name

1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDAYJZIRPRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227067-61-9
Record name AMG-579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227067619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-579
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8D2TV27D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of (1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone (0.16 g, 0.67 mmol), 1-(4-(3-fluoropyrazin-2-yl)piperidin-1-yl)ethanone (0.1 g, 0.45 mmol), and cesium carbonate (0.22 g, 0.67 mmol) in DMSO (1.5 mL) was heated at 80° C. for 20 h. After cooling to RT, the reaction mixture was partitioned between Teac and brine. The aqueous layer was back extracted with Teac (2×) and the combined organic layer was dried (Na2SO4) and concentrated. The crude material was purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 0% to 100% Teac in hexane, then 5% MeOH in Teac, to provide 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone as off-white solid. MS (ESI, pos. ion) m/z: 442.1 (M+1). IC50 (uM) +++++.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.22 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG 579
Reactant of Route 2
Reactant of Route 2
AMG 579
Reactant of Route 3
Reactant of Route 3
AMG 579
Reactant of Route 4
Reactant of Route 4
AMG 579
Reactant of Route 5
Reactant of Route 5
AMG 579
Reactant of Route 6
Reactant of Route 6
AMG 579

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.